molecular formula C42H30 B14573311 1,2,3,4,5,6-Hexaphenylbicyclo[2.2.0]hexa-2,5-diene CAS No. 61293-46-7

1,2,3,4,5,6-Hexaphenylbicyclo[2.2.0]hexa-2,5-diene

Cat. No.: B14573311
CAS No.: 61293-46-7
M. Wt: 534.7 g/mol
InChI Key: UKFNWPRVHAGFCA-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexaphenylbicyclo[2.2.0]hexa-2,5-diene is a complex organic compound characterized by its unique bicyclic structure. This compound is a derivative of Dewar benzene, which is a bicyclic isomer of benzene. The hexaphenyl substitution adds significant steric hindrance and electronic effects, making it an interesting subject for chemical research .

Preparation Methods

The synthesis of 1,2,3,4,5,6-Hexaphenylbicyclo[2.2.0]hexa-2,5-diene typically involves multiple steps:

Chemical Reactions Analysis

1,2,3,4,5,6-Hexaphenylbicyclo[2.2.0]hexa-2,5-diene undergoes various chemical reactions:

Common reagents include:

    Oxidizing agents: Lead tetraacetate, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, organometallic reagents.

Major products from these reactions vary but often include substituted or oxidized derivatives of the original compound.

Scientific Research Applications

1,2,3,4,5,6-Hexaphenylbicyclo[2.2.0]hexa-2,5-diene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2,3,4,5,6-Hexaphenylbicyclo[2.2.0]hexa-2,5-diene exerts its effects is primarily through its unique bicyclic structure, which influences its reactivity and interaction with other molecules.

Comparison with Similar Compounds

1,2,3,4,5,6-Hexaphenylbicyclo[2.2.0]hexa-2,5-diene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its hexaphenyl substitution, which adds significant steric hindrance and alters its electronic properties, making it a valuable compound for research.

Properties

CAS No.

61293-46-7

Molecular Formula

C42H30

Molecular Weight

534.7 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis-phenylbicyclo[2.2.0]hexa-2,5-diene

InChI

InChI=1S/C42H30/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)42(36-29-17-6-18-30-36)40(34-25-13-4-14-26-34)39(33-23-11-3-12-24-33)41(37,42)35-27-15-5-16-28-35/h1-30H

InChI Key

UKFNWPRVHAGFCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3(C2(C(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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